Labd-13-ene-8,15-diol

Description

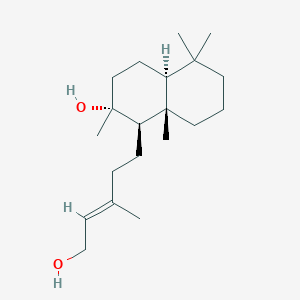

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-NUKBDRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Reserves of Labd-13-ene-8,15-diol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Labd-13-ene-8,15-diol, a labdane-type diterpene with significant therapeutic potential. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for isolation, and an exploration of its biological activities and associated signaling pathways.

Natural Abundance of this compound

This compound has been identified and isolated from a variety of plant species, with notable concentrations found in the resinous exudates of the genus Cistus and in the leaves of other plants. The following table summarizes the quantitative analysis of this compound in select natural sources.

| Plant Species | Plant Part | Percentage Content (%) | Analytical Method | Reference |

| Cistus creticus subsp. creticus | Leaves | 3.80 | GC-MS | [1] |

| Cistus creticus subsp. eriocephalus | Leaves and Resin ("Ladano") | Detected | GC-MS | [2] |

| Brachyglottis monroi | Not specified | Presence confirmed | Not specified | |

| Stachys menthifolia | Not specified | Presence confirmed | Not specified | |

| Chromolaena pulchella | Leaves | Presence confirmed | Not specified |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies based on established research.

Extraction from Cistus creticus

Objective: To extract crude labdane diterpenes from the leaves of Cistus creticus.

Methodology:

-

Plant Material Preparation: Air-dry the leaves of Cistus creticus at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered leaves with hexane at room temperature for 48 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.

Chromatographic Purification

Objective: To isolate this compound from the crude extract.

Methodology:

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (98:2)

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (80:20)

-

n-hexane:ethyl acetate (50:50)

-

Ethyl acetate (100%)

-

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 pre-coated plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

-

Further Purification: Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis) and subject them to further purification by preparative TLC or recrystallization to obtain the pure compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines and antiviral properties.

Cytotoxic Activity and Apoptotic Pathway

Research has shown that this compound induces apoptosis in cancer cells. While the precise signaling cascade is still under investigation, studies on structurally similar labdane diterpenes, such as sclareol, suggest a mechanism involving the intrinsic (mitochondrial) pathway of apoptosis. This process is often independent of the p53 tumor suppressor protein.[3]

The proposed apoptotic pathway initiated by labdane diterpenes involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[3] The activation of this caspase cascade ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

References

- 1. Chemical and transcriptomic analyses of leaf trichomes from Cistus creticus subsp. creticus reveal the biosynthetic pathways of certain labdane-type diterpenoids and their acetylated forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of labdane-type diterpenes from Cistus creticus (subsp. creticus and subsp. eriocephalus), by GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Labdane Diterpenes in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-related diterpenoids (LRDs) represent a vast and structurally diverse class of natural products with over 7,000 known compounds.[1] These molecules, originating from a common C20 precursor, geranylgeranyl diphosphate (GGPP), exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.[2] Their biosynthesis in plants is a fascinating example of enzymatic precision and diversification, involving a conserved set of core reactions followed by species- and lineage-specific modifications. This technical guide provides an in-depth exploration of the labdane diterpene biosynthesis pathway, detailing the key enzymatic players, summarizing available quantitative data, outlining crucial experimental protocols, and visualizing the intricate molecular workflows.

The Core Biosynthetic Pathway: From a Linear Precursor to a Dicyclic Scaffold

The biosynthesis of the characteristic labdane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs): Class II and Class I diTPSs.[3][4] This initial phase is followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which dramatically expand the structural diversity of the final products.[5][6]

The journey begins with the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[2]

Step 1: Protonation-initiated Cyclization by Class II Diterpene Synthases (diTPSs)

The first committed step in labdane diterpene biosynthesis is the protonation-initiated cyclization of the linear GGPP molecule. This reaction is catalyzed by a Class II diTPS, most commonly a copalyl diphosphate synthase (CPS).[1][7] The enzyme protonates the terminal double bond of GGPP, initiating a cascade of electron movements that results in the formation of a bicyclic intermediate, copalyl diphosphate (CPP).[1] The stereochemistry of the resulting CPP can vary, with ent-, syn-, and normal CPP being the most common isomers, each leading to different downstream products.[1]

Step 2: Ionization-initiated Cyclization and Rearrangement by Class I Diterpene Synthases (diTPSs)

The CPP intermediate, still bearing the diphosphate group, is then handed over to a Class I diTPS. These enzymes, often referred to as kaurene synthase-like (KSL) enzymes, catalyze the ionization of the diphosphate moiety, generating a carbocation.[1][8] This carbocation can then undergo further cyclization, rearrangement, or deprotonation to yield a variety of diterpene hydrocarbon skeletons.[1] The specific product is determined by the unique active site architecture of the individual KSL enzyme.

Step 3: Oxidative Diversification by Cytochrome P450 Monooxygenases (CYPs)

The hydrocarbon skeletons produced by the Class I diTPSs serve as substrates for a multitude of cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the labdane core.[5][6] This oxidative tailoring is a major driver of the immense chemical diversity observed in labdane-related diterpenoids and is crucial for their biological activities.[6] The CYP76, CYP728, and other families have been implicated in the biosynthesis of various LRDs.[3][5][7]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of the enzymes involved in labdane diterpene biosynthesis are critical determinants of the final product profile. While comprehensive kinetic data is not available for all enzymes across all plant species, the following tables summarize representative kinetic parameters for key enzymes in the pathway.

Table 1: Kinetic Parameters of Class II Diterpene Synthases (Copalyl Diphosphate Synthases)

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| AtCPS | Arabidopsis thaliana | GGPP | 0.4 ± 0.1 | 0.11 ± 0.01 | 2.8 x 105 | [6] |

| SmCPS | Salvia miltiorrhiza | GGPP | 1.2 ± 0.2 | 0.08 ± 0.01 | 6.7 x 104 | [6] |

Table 2: Kinetic Parameters of Class I Diterpene Synthases (Kaurene Synthase-Like Enzymes)

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| AtKS | Arabidopsis thaliana | ent-CPP | 0.3 ± 0.1 | 0.05 ± 0.01 | 1.7 x 105 | |

| RcKSL4 | Ricinus communis | ent-CPP | 0.5 ± 0.1 | 0.03 ± 0.005 | 6.0 x 104 |

Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pmol min-1 mg-1) | Reference |

| SdCS (CYP76AH39) | Salvia divinorum | Kolavenol | 46.7 | 22.3 | [5] |

| CYP728D26 | Salvia divinorum | Crotonolide G | 13.9 | N/A | [2][3] |

Note: N/A indicates that the value was not reported in the cited literature.

Detailed Experimental Protocols

The elucidation of the labdane diterpene biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Cloning of Diterpene Synthase Genes from Plant Tissue

This protocol describes the identification and cloning of candidate diTPS genes from a plant of interest using a transcriptome-guided approach.

Materials:

-

Plant tissue (e.g., young leaves, roots, trichomes)

-

Liquid nitrogen

-

Plant RNA isolation kit

-

Reverse transcriptase and dNTPs

-

Degenerate primers targeting conserved diTPS motifs

-

Taq DNA polymerase and PCR reagents

-

Gel electrophoresis equipment

-

DNA sequencing service

-

RACE (Rapid Amplification of cDNA Ends) kit

-

Gene-specific primers for RACE

-

Expression vector (e.g., pET, pYES)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells

Procedure:

-

RNA Isolation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen. Isolate total RNA using a commercial plant RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Degenerate PCR: Design degenerate primers based on highly conserved amino acid motifs found in known plant diTPSs (e.g., DXDD motif in Class II, DDXXD and NSE/DTE motifs in Class I). Perform PCR using the synthesized cDNA as a template to amplify partial diTPS fragments.

-

Sequencing and Analysis: Purify the PCR products from an agarose gel and submit them for sequencing. Use the resulting DNA sequences to perform a BLAST search against public databases to confirm their identity as diTPSs.

-

RACE PCR: Based on the partial sequences obtained, design gene-specific primers for 5' and 3' RACE PCR to amplify the full-length cDNA sequence.

-

Full-Length Cloning: Once the full-length sequence is obtained, design primers to amplify the entire open reading frame and clone it into a suitable expression vector for functional characterization.

Protocol 2: Functional Characterization of Diterpene Synthases in Saccharomyces cerevisiae

Yeast provides a convenient eukaryotic system for expressing plant diTPSs and identifying their enzymatic products.

Materials:

-

Yeast expression vector containing the diTPS gene of interest

-

Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR)

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective yeast growth media (e.g., SC-Ura)

-

Inducing agent (e.g., galactose for GAL1 promoter)

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Glass beads for cell lysis

-

GC-MS system

Procedure:

-

Yeast Transformation: Transform the yeast expression vector containing the diTPS gene into a suitable S. cerevisiae strain using the lithium acetate method.

-

Culture Growth: Select for transformed yeast on appropriate selective media. Inoculate a liquid culture and grow to mid-log phase.

-

Induction: If using an inducible promoter, add the inducing agent (e.g., galactose) to the culture medium to initiate protein expression.

-

Product Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Resuspend the cell pellet in buffer and lyse the cells by vortexing with glass beads. Extract the lysate with an equal volume of an organic solvent (e.g., hexane).

-

GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products. Compare the mass spectra and retention times to authentic standards or published data for product identification.

Protocol 3: In Vitro Enzyme Assay for Diterpene Synthases

This protocol allows for the determination of the kinetic parameters of a purified diTPS enzyme.

Materials:

-

Purified diTPS enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

-

Substrate (GGPP or CPP)

-

Alkaline phosphatase (for dephosphorylating products for GC-MS analysis)

-

Quenching solution (e.g., EDTA)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified diTPS enzyme, and varying concentrations of the substrate.

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period, ensuring the reaction remains in the linear range.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).

-

Product Dephosphorylation and Extraction: For GC-MS analysis, treat the reaction mixture with alkaline phosphatase to remove the diphosphate groups from any unreacted substrate and the product. Extract the dephosphorylated products with an organic solvent.

-

Quantification: Analyze the extracted products by GC-MS. Quantify the product formation based on a standard curve generated with an authentic standard.

-

Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Conclusion

The biosynthesis of labdane diterpenes in plants is a complex and highly regulated process that generates a vast array of structurally and functionally diverse molecules. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of these compounds for pharmaceutical and other applications. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, summarized key quantitative data, and detailed essential experimental protocols. The continued application of these and other advanced techniques will undoubtedly lead to further discoveries in this exciting field, paving the way for the metabolic engineering of high-value labdane diterpenes and the development of novel therapeutics.

References

- 1. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Structure and Stereochemistry of Labd-13-ene-8,15-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental data for the labdane diterpenoid, Labd-13-ene-8,15-diol. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a bicyclic diterpenoid belonging to the labdane family. These natural products are characterized by a decalin (bicyclo[4.4.0]decane) core. The molecular formula for this compound is C₂₀H₃₆O₂ with a molecular weight of approximately 308.50 g/mol .

Chemical Structure

The structure consists of a trans-fused decalin ring system with methyl groups at C-4, C-8, and C-10. A C₈ side chain is attached at C-9, containing a double bond between C-13 and C-14, and hydroxyl groups at C-8 and C-15.

Systematic Name: [1R-[1α(E),2β,4aβ,8aα]]-Decahydro-1-(5-hydroxy-3-methyl-3-pentenyl)-2,5,5,8a-tetramethyl-2-naphthalenol

Chemical Formula: C₂₀H₃₆O₂

Molecular Weight: 308.50 g/mol

CAS Number: 10267-31-9

InChI Key: LEOHDQKUMQKLMP-FECRCKMQSA-N

Stereochemistry

The stereochemistry of this compound is critical for its biological activity and is defined by several chiral centers and the geometry of the double bond. The specific stereoisomer detailed here is often referred to as (ent-labd-13(E)-ene-8α,15-diol).

-

Ring Junction: The decalin ring system possesses a trans fusion.

-

Chiral Centers: The key stereocenters are typically at C-5, C-8, C-9, and C-10. The InChI string InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20-/m0/s1 defines the absolute stereochemistry.

-

Double Bond: The double bond between C-13 and C-14 has an (E)-configuration.

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, including its physical properties and NMR spectroscopic data, which are essential for its identification and characterization.

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 308.50 | g/mol | Calculated |

| Exact Mass | 308.27153 | g/mol | MS Data |

| LogP (Octanol/Water) | 4.699 | Calculated | |

| Water Solubility | -5.51 (log₁₀ mol/L) | Calculated |

¹³C Nuclear Magnetic Resonance (NMR) Data

The following ¹³C NMR data was reported for (+/-)-(13E)-13-Labdene-8-beta,15-diol.

| Atom Number | Chemical Shift (δ) ppm |

| 1 | 39.1 |

| 2 | 18.4 |

| 3 | 42.1 |

| 4 | 33.5 |

| 5 | 55.4 |

| 6 | 20.3 |

| 7 | 43.1 |

| 8 | 74.0 |

| 9 | 59.9 |

| 10 | 38.0 |

| 11 | 21.7 |

| 12 | 40.5 |

| 13 | 140.7 |

| 14 | 122.9 |

| 15 | 59.2 |

| 16 | 16.0 |

| 17 | 28.5 |

| 18 | 33.4 |

| 19 | 21.5 |

| 20 | 15.5 |

| Solvent: CDCl₃. Reference: J.ORG.CHEM.,51,806(1986) |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the isolation, purification, and structural elucidation of this compound from a natural source, as well as a method for its enzymatic synthesis. These protocols are synthesized from methodologies reported for labdane diterpenes.

Isolation and Purification from Natural Sources

This protocol describes a general procedure for the extraction and purification of this compound from the aerial parts of plants from the Cistus genus, a known source of this compound.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and stems) of the plant.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent such as n-hexane or dichloromethane (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (70-230 mesh) column packed in n-hexane.

-

Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (n-hexane:EtOAc, 99:1 to 0:100).

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).

-

Combine fractions with similar TLC profiles.

-

-

Reversed-Phase Column Chromatography (Fine Purification):

-

Subject the fractions containing the target compound to further purification on a C18 reversed-phase column.

-

Elute with a gradient of methanol and water (e.g., MeOH:H₂O, 70:30 to 100:0).

-

Collect and monitor fractions by TLC or HPLC.

-

-

Preparative HPLC (Final Purification):

-

For final purification to obtain the pure compound, use a preparative HPLC system with a C18 column.

-

Elute with an isocratic mobile phase of methanol and water (e.g., 85:15) at a suitable flow rate.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the pure compound.

-

-

Structural Elucidation by NMR Spectroscopy

This protocol outlines the steps for acquiring and interpreting NMR data to confirm the structure of the isolated compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.

-

2D NMR Experiments: To establish connectivity and stereochemistry, acquire the following 2D spectra:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer stereochemistry.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra.

-

Compare the assigned chemical shifts and coupling constants with literature data to confirm the identity and stereochemistry of this compound.

-

Biosynthesis and Experimental Workflows

Labdane-type diterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Biosynthetic Pathway of Labdane Diterpenes

The biosynthesis of the labdane skeleton is a two-step cyclization process catalyzed by diterpene synthases (diTPS).

-

Formation of Geranylgeranyl Diphosphate (GGPP): Three molecules of IPP are sequentially added to one molecule of DMAPP by GGPP synthase to form the linear C20 precursor, GGPP.

-

Class II diTPS Cyclization: A class II diTPS, typically a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.

-

Class I diTPS Reaction: A class I diTPS, often a kaurene synthase-like (KSL) enzyme, catalyzes the ionization of the diphosphate group from the CPP intermediate, which can then be followed by further reactions, including hydroxylation, to yield the final labdane diterpene, such as this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow: Diterpene Synthase Assay

This workflow outlines the key steps to functionally characterize the enzymes involved in the biosynthesis of this compound.

"physical and chemical properties of Labd-13-ene-8,15-diol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labd-13-ene-8,15-diol, a bicyclic diterpene of the labdane type, has garnered significant interest within the scientific community for its potential therapeutic applications. With the molecular formula C20H36O2, this natural compound, primarily isolated from the resinous plant Cistus creticus, has demonstrated promising anticancer and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and underlying mechanisms of action.

Physicochemical Properties

This compound is a diterpenoid characterized by a labdane skeleton. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C20H36O2 | [1][2] |

| Molecular Weight | 308.50 g/mol | [1] |

| CAS Number | 10267-31-9 | |

| Predicted Boiling Point | 408.5 ± 18.0 °C | |

| Predicted Flash Point | 174.9 ± 15.8 °C | |

| Predicted Density | 0.959 ± 0.06 g/cm³ | |

| Predicted pKa | 15.25 ± 0.29 | |

| Predicted LogP | 4.69 | |

| Polar Surface Area | 40.46 Ų |

Experimental Protocols

Isolation and Purification of Labdane-Type Diterpenes from Cistus species

The following protocol provides a general methodology for the isolation and purification of labdane-type diterpenes, including this compound, from the aerial parts of Cistus species. This procedure is based on established phytochemical techniques.[3][4]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of the Cistus plant are macerated with hexane at room temperature for 48-72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

-

Column Chromatography: The crude hexane extract is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions of a defined volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The spots on the TLC plates are visualized by spraying with a solution of vanillin-sulfuric acid followed by heating.

-

Purification: Fractions showing similar TLC profiles and containing the compound of interest are pooled together and further purified by repeated column chromatography or preparative TLC to yield pure this compound.

-

Crystallization: The purified compound can be crystallized from a suitable solvent system, such as methanol or acetone, to obtain pure crystals.

Spectroscopic Characterization

The structure of the isolated this compound is elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, respectively. Deuterated chloroform (CDCl₃) is typically used as the solvent, with tetramethylsilane (TMS) as the internal standard.[5][6][7][8] The assignment of signals is achieved through the analysis of chemical shifts, coupling constants, and 2D NMR experiments such as COSY, HSQC, and HMBC.[7][8]

-

Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source. The fragmentation pattern of labdane-type diterpenes can be complex, but key fragment ions can provide diagnostic information for structure confirmation.[9][10]

Determination of Antiproliferative Activity using MTT Assay

The cytotoxic effect of this compound on cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7, can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][11][12][13][14]

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Biological Activity and Mechanism of Action

Labdane-type diterpenes isolated from Cistus species have been reported to exhibit a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[3][15][16][17][18]

Anticancer Activity

While specific mechanistic studies on this compound are limited, research on structurally similar labdane diterpenes, such as coronarin D, suggests that their anticancer effects may be mediated through the activation of the MAPK signaling pathway.[11][19] This activation, particularly of ERK and JNK, can lead to the inhibition of cell proliferation and the induction of the intrinsic apoptotic pathway.

Proposed Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of action for labdane diterpenes.

Antiviral Activity

Extracts from Cistus species containing labdane-type diterpenes have demonstrated antiviral activity, particularly against enveloped viruses.[1][20][21] The proposed mechanism of action involves the direct interaction of the compounds with viral surface proteins, which can inhibit the attachment of the virus to host cells.[22]

Proposed Antiviral Mechanism of Action

Caption: Proposed mechanism of antiviral action for labdane diterpenes.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated biological activities, coupled with its natural origin, make it a compelling candidate for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical studies are warranted to evaluate its efficacy and safety in in vivo models, which will be crucial for its potential translation into clinical applications. The development of efficient and scalable synthetic routes will also be important for ensuring a sustainable supply for future research and development.

References

- 1. The old pharmaceutical oleoresin labdanum of Cistus creticus L. exerts pronounced in vitro anti-dengue virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cytotoxic and antibacterial labdane-type diterpenes from the aerial parts of Cistus incanus subsp. creticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. preprints.org [preprints.org]

- 9. Electrospray ionization tandem mass spectrometry of labdane-type acid diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cytotoxic activity of labdane type diterpenes ... - Pergamos [pergamos.lib.uoa.gr]

- 16. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro. | Semantic Scholar [semanticscholar.org]

- 18. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of Labd-13-ene-8,15-diol

This technical guide provides a comprehensive overview of the spectroscopic data for the diterpenoid Labd-13-ene-8,15-diol. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document presents available mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visualization of the biosynthetic pathway.

Compound Identity

-

Systematic Name: (1R,2R,4aS,8aS)-1-((E)-5-hydroxy-3-methylpent-3-en-1-yl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol

-

Common Name: this compound

-

Molar Mass: 308.5 g/mol [3]

Spectroscopic Data

Table 1: Mass Spectrometry Data for Labd-13(E)-en-8α,15-diol

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₂ | [1][2] |

| Molecular Weight | 308.4986 g/mol | [1][2] |

| Gas Chromatography Retention Index (Normal alkane, non-polar column) | 2398 | [1] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The following data is a prediction based on the known spectral data of structurally similar labdane diterpenoids.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | 39.5 | 1.05 (m), 1.75 (m) |

| 2 | 18.5 | 1.50 (m), 1.65 (m) |

| 3 | 42.0 | 1.10 (m), 1.35 (m) |

| 4 | 33.5 | - |

| 5 | 55.5 | 0.85 (d, J=2.0 Hz) |

| 6 | 20.5 | 1.45 (m), 1.80 (m) |

| 7 | 43.0 | 1.25 (m), 1.55 (m) |

| 8 | 74.0 | - |

| 9 | 60.0 | 1.30 (m) |

| 10 | 39.0 | - |

| 11 | 22.0 | 1.95 (m), 2.10 (m) |

| 12 | 40.0 | 2.00 (m) |

| 13 | 136.0 | - |

| 14 | 125.0 | 5.40 (t, J=7.0 Hz) |

| 15 | 68.0 | 4.15 (d, J=7.0 Hz) |

| 16 | 16.0 | 1.70 (s) |

| 17 | 24.5 | 1.10 (s) |

| 18 | 33.5 | 0.80 (s) |

| 19 | 21.5 | 0.85 (s) |

| 20 | 15.5 | 0.78 (s) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for labdane-type diterpenoids, based on methods reported in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker 600 MHz spectrometer or equivalent.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR Acquisition:

-

Spectrometer frequency: 600 MHz

-

Pulse program: Standard single-pulse sequence

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Spectral width: 12-15 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer frequency: 150 MHz

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Spectral width: 200-220 ppm

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent Gas Chromatograph coupled to a Mass Selective Detector (GC-MSD) or a High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESI-MS).

-

GC-MS Analysis:

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

MSD Parameters: Ionization energy of 70 eV, mass scan range of m/z 40-550.

-

-

HR-ESI-MS Analysis:

-

Sample Preparation: The sample is dissolved in methanol or acetonitrile.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Biosynthesis Pathway and Experimental Workflow

The biosynthesis of labdane-type diterpenoids such as this compound originates from the general terpenoid pathway. The following diagrams illustrate the biosynthetic route and a typical experimental workflow for the isolation and characterization of this compound.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for isolation and characterization.

References

A Technical Guide to the Bioactivity Screening of Labd-13-ene-8,15-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labd-13-ene-8,15-diol is a bicyclic diterpenoid belonging to the labdane class of natural products. Diterpenes are a large and structurally diverse group of secondary metabolites found widely in the plant kingdom, particularly in families such as Asteraceae and Lamiaceae.[1] Labdane-type diterpenes, including this compound, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1] Pre-clinical research has demonstrated that this compound exhibits promising cytotoxic, antiviral, and antimicrobial properties.[2][3] Furthermore, the broader class of labdane diterpenoids is recognized for potent anti-inflammatory effects, often linked to the modulation of key signaling pathways like NF-κB.[4] This guide provides a comprehensive overview of the bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of workflows and mechanisms of action to support further research and development.

Quantitative Bioactivity Data

The biological activities of (13E)-labd-13-ene-8α,15-diol have been quantified across several studies, primarily focusing on its anticancer, antiviral, and antimicrobial effects. The following tables summarize the key inhibitory concentrations.

Table 1: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 13 Human Leukemic Cell Lines | Leukemia | Active (Specific IC50 values not detailed) | [5][6][7] |

| A549 | Lung Carcinoma | > 8.3–21.3 | [2][3] |

| Hep2 | Larynx Carcinoma | > 8.3–21.3 | [2][3] |

| P388 | Murine Leukemia | ~8.3 | [3] |

| B16-F10 | Murine Melanoma | 8.3–21.3 | [3] |

| KB | Human Cervical Carcinoma | 8.3–21.3 | [3] |

| SNU-C4 | Human Colon Cancer | 8.3–21.3 |[3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Human Rhinovirus 2 (HRV2) | Hela | 2.68 | 59.45 | [2] |

| Human Rhinovirus 3 (HRV3) | Hela | 0.87 | 59.45 |[2] |

CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of host cells.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Gram Stain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | 0.092 - 0.598 | [2][3] |

| Bacillus cereus | Positive | 0.092 - 0.598 | [2][3] |

| Listeria monocytogenes | Positive | 0.092 - 0.598 | [2][3] |

| Vibrio parahaemolyticus | Negative | 0.092 | [2][3] |

| Escherichia coli | Negative | 0.092 | [2][3] |

| Salmonella enteritidis | Negative | 0.092 |[2][3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols & Methodologies

The following sections detail the generalized protocols for assessing the bioactivities of this compound, based on methodologies reported in the cited literature.

In Vitro Cytotoxicity Screening against Cancer Cell Lines

This protocol is designed to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).

a. Cell Culture and Maintenance:

-

Human cancer cell lines (e.g., A549, Hep2, various leukemic lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

b. Cell Viability Assay (e.g., Sulforhodamine B or MTT Assay):

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture media and added to the wells. Control wells receive media with the solvent alone.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.

-

Cell Staining:

-

For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.

-

For the MTT assay, MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals.

-

-

Data Acquisition: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance (optical density) is measured using a microplate reader at an appropriate wavelength (e.g., 550 nm).[7]

-

IC50 Calculation: The absorbance values are plotted against the compound concentrations. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.

Antimicrobial Activity Screening (MIC Determination)

This protocol determines the minimum concentration of this compound required to inhibit the growth of specific microorganisms.

a. Microorganism Preparation:

-

Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

The bacterial suspension is diluted to a standardized concentration, typically 0.5 McFarland standard.

b. Broth Microdilution Method:

-

Compound Preparation: A stock solution of this compound is prepared in a solvent like DMSO. Two-fold serial dilutions are made in broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive control wells (broth + bacteria, no compound) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity Screening (CPE Inhibition Assay)

This protocol is used to evaluate the ability of this compound to protect host cells from the cytopathic effect (CPE) caused by a virus.

a. Cell and Virus Preparation:

-

Host cells (e.g., Hela cells for Rhinoviruses) are grown to confluence in 96-well plates.

-

A stock of the target virus (e.g., HRV2, HRV3) is prepared and its titer (amount of infectious virus) is determined.

b. Assay Procedure:

-

Compound Addition: Serial dilutions of this compound are added to the wells containing the host cell monolayer.

-

Virus Infection: A standardized amount of virus is added to the wells.

-

Controls: Wells include cell controls (no virus, no compound), virus controls (cells + virus, no compound), and compound cytotoxicity controls (cells + compound, no virus).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a visible CPE in the virus control wells (typically 2-4 days).

-

CPE Evaluation: The wells are observed microscopically to assess the level of CPE. Alternatively, cell viability can be quantified using a staining method like the MTT assay.

-

IC50 and CC50 Calculation: The IC50 is the compound concentration that inhibits the viral CPE by 50%. The CC50 is the concentration that causes 50% cytotoxicity in the uninfected compound control wells, which is crucial for determining the selectivity of the antiviral effect.[2]

Visualizations: Workflows and Pathways

Caption: General experimental workflow for bioactivity screening.

Caption: Putative anti-inflammatory mechanism via NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:10267-31-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. scispace.com [scispace.com]

- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of labdane type diterpenes ... - Pergamos [pergamos.lib.uoa.gr]

- 6. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Labd-13-ene-8,15-diol: A Potential Mediator in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. Among the vast array of secondary metabolites produced by plants, terpenoids represent one of the largest and most diverse classes of natural products. This guide focuses on a specific labdane diterpene, labd-13-ene-8,15-diol, and explores its established and potential roles in the intricate network of plant defense mechanisms.

Labdane-type diterpenes are characterized by a bicyclic core structure and are widely distributed in the plant kingdom. They have been shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This compound, in particular, has demonstrated notable bioactivity in preclinical studies, suggesting its potential as a key player in plant defense and as a lead compound for the development of novel therapeutic agents. This document provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, its demonstrated role in direct defense through antimicrobial activity, and its potential, yet to be fully elucidated, involvement in deterring herbivores and modulating plant defense signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound, like other labdane diterpenes, originates from the general terpenoid pathway. The precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule synthesized in the plastids. The formation of the characteristic bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

In the case of this compound, its biosynthesis has been elucidated in the lycophyte Selaginella moellendorffii. This process is catalyzed by a bifunctional class I/II diTPS. The class II activity of this enzyme first cyclizes GGPP into a labdadienyl/copalyl pyrophosphate (CPP) intermediate. Subsequently, the class I active site of the same enzyme catalyzes the conversion of the CPP intermediate to this compound. This efficient enzymatic machinery highlights the plant's capacity to generate complex defensive compounds through streamlined metabolic pathways.

Role in Direct Plant Defense: Antimicrobial Activity

A primary strategy of plant chemical defense is the production of compounds that directly inhibit the growth of pathogenic microorganisms. Labd-13-ene-8α,15-diol has been shown to possess significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. This antimicrobial action represents a direct defense mechanism, where the compound acts as a phytoalexin or phytoanticipin to thwart microbial invasion.

Quantitative Data on Antimicrobial Activity

The efficacy of labd-13-ene-8α,15-diol as an antimicrobial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The available data is summarized in the table below.

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | Gram-positive | 0.23 |

| Bacillus cereus | Gram-positive | 0.46 |

| Listeria monocytogenes | Gram-positive | 0.598 |

| Vibrio parahaemolyticus | Gram-negative | 0.092 |

| Escherichia coli | Gram-negative | 0.092 |

| Salmonella enteritidis | Gram-negative | 0.092 |

Potential Role in Defense Against Herbivores

While direct experimental evidence for the insecticidal or anti-feedant properties of this compound is currently lacking, the broader class of labdane diterpenes is well-known for its role in deterring herbivores. Many diterpenoids act as feeding deterrents, toxins, or disruptors of insect development. It is therefore plausible that this compound contributes to a plant's defense against herbivory. This represents a critical area for future research to fully understand the ecological role of this compound. The bitter taste and potential toxicity of labdane diterpenes can make plants unpalatable to grazing animals and insects, thus reducing the extent of damage.

Potential Role in Plant Defense Signaling

In addition to direct defense, plants possess sophisticated signaling networks that regulate the induction of defense responses upon pathogen or herbivore attack. Two of the most critical signaling molecules in these pathways are jasmonic acid (JA) and salicylic acid (SA). The JA pathway is primarily activated in response to necrotrophic pathogens and chewing insects, while the SA pathway is typically induced by biotrophic pathogens.

There is currently no direct evidence to suggest that this compound directly modulates these signaling pathways. However, it is conceivable that the presence of such a bioactive diterpenoid could prime the plant for a more robust defense response or act as a signaling molecule itself. Further investigation is required to determine if this compound can induce the expression of defense-related genes or potentiate the effects of JA and SA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in plant defense.

Extraction and Analysis of this compound from Plant Material using GC-MS

Objective: To extract and quantify this compound from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, resin)

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)

-

Helium gas (carrier)

-

Authentic standard of this compound

Procedure:

-

Freeze a known weight of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a flask and add hexane (e.g., 10 mL per gram of tissue).

-

Macerate the mixture at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper to remove solid debris.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the extract to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C.

-

For GC-MS analysis, dilute the extract to an appropriate concentration with hexane.

-

Inject a 1 µL aliquot of the sample into the GC-MS system.

-

GC-MS conditions:

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

MS transfer line temperature: 280°C

-

Ion source temperature: 230°C

-

Mass range: m/z 40-500

-

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the compound by creating a calibration curve with the authentic standard.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[1][2][3][4][5][6][7][8][9]

Materials:

-

Pure culture of the test bacterium

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[1][2][3][4][5][6][7][8][9]

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., P388, B16-F10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of the this compound stock solution in complete medium and add 100 µL of each dilution to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Biosynthesis of this compound

Caption: Biosynthetic pathway of this compound.

General Plant Defense Signaling Pathways

Caption: General plant defense signaling pathways.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound is a promising bioactive diterpenoid with a demonstrated role in the direct chemical defense of plants through its antimicrobial properties. Its biosynthesis via a bifunctional diterpene synthase exemplifies the metabolic efficiency of plants in producing complex defensive compounds. While its involvement in deterring herbivores and modulating plant defense signaling pathways remains to be explicitly demonstrated, the known functions of the broader class of labdane diterpenes suggest that these are fertile areas for future investigation.

For researchers and drug development professionals, this compound represents a valuable lead compound. Its potent antimicrobial and previously reported anticancer and antiviral activities warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

-

In vivo studies to confirm the role of this compound in protecting plants against specific pathogens and herbivores.

-

Transcriptomic and proteomic analyses to elucidate the impact of this compound on plant defense signaling pathways.

-

Structure-activity relationship studies to identify the key functional groups responsible for its bioactivity and to guide the synthesis of more potent analogs.

A deeper understanding of the multifaceted roles of this compound in plant ecology will not only advance our knowledge of plant-environment interactions but also pave the way for the development of novel and effective strategies for crop protection and human medicine.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. atcc.org [atcc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Preliminary In Vitro Studies on Labd-13-ene-8,15-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Labd-13-ene-8,15-diol, a labdane-type diterpene. The document summarizes the available quantitative data on its biological activities, details the experimental methodologies for key assays, and presents visual workflows of the experimental protocols.

Data Presentation

The in vitro biological activities of 13(E)-labd-13-ene-8α,15-diol have been evaluated against various cancer cell lines and pathogenic bacteria. The following tables summarize the quantitative data from these studies, providing a clear comparison of its efficacy.

Table 1: Anticancer Activity of 13(E)-labd-13-ene-8α,15-diol

The anticancer potential of 13(E)-labd-13-ene-8α,15-diol was assessed using a cytopathic effect (CPE) method, with the half-maximal inhibitory concentration (IC50) values determined for four cancer cell lines.[1] The compound demonstrated the most potent activity against the murine leukemia cell line P388.[1]

| Cell Line | Description | IC50 (µg/mL) |

| P388 | Murine leukemia | 8.3 |

| B16-F10 | Murine melanoma | 12.5 |

| KB | Human cervical carcinoma | 15.2 |

| SNU-C4 | Human colon cancer | 21.3 |

Table 2: Antimicrobial Activity of 13(E)-labd-13-ene-8α,15-diol

The antimicrobial properties of 13(E)-labd-13-ene-8α,15-diol were investigated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that Gram-negative bacteria were more susceptible to the compound.[1]

| Microorganism | Gram Stain | MIC (mg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Positive | 0.212 |

| Bacillus cereus | Positive | 0.284 |

| Listeria monocytogenes | Positive | 0.598 |

| Gram-Negative Bacteria | ||

| Vibrio parahaemolyticus | Negative | 0.092 |

| Escherichia coli | Negative | 0.153 |

| Salmonella enteritidis | Negative | 0.188 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures for determining cytotoxicity and antimicrobial activity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation, which is used to determine the IC50 values of a compound.[2][3] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5]

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cancer cell lines (e.g., P388, B16-F10, KB, SNU-C4)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6][7][8]

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurement)

Procedure:

-

Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow diagram for the MTT cytotoxicity assay.

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. scispace.com [scispace.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. protocols.io [protocols.io]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

The Taxonomic Landscape of Labd-13-ene-8,15-diol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the taxonomic distribution, experimental protocols for isolation and analysis, and potential signaling pathways of the labdane-type diterpenoid, Labd-13-ene-8,15-diol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

This compound is a bicyclic diterpenoid belonging to the labdane family, a diverse group of natural products with a wide range of biological activities.[1][2] These compounds are characterized by a decalin core with a side chain at position 9. The specific isomer this compound has garnered interest for its potential pharmacological properties, drawing parallels with the well-studied anticancer and anti-inflammatory effects of its close structural relatives, such as sclareol (labd-14-ene-8,13-diol).[3][4] This guide synthesizes the current knowledge on the natural sources of this compound, methodologies for its study, and its putative mechanisms of action.

Taxonomic Distribution

This compound and its isomers have been identified in a select number of plant families, indicating a somewhat restricted but phylogenetically diverse distribution. The primary families known to produce this and related labdane diterpenes are the Cistaceae (Rockrose family), Lamiaceae (Mint family), and the lycophyte family Selaginellaceae.

Data Presentation: Quantitative Analysis of this compound and Related Diterpenes in Various Species

| Family | Genus | Species | Plant Part | Compound | Quantity/Yield | Reference |

| Cistaceae | Cistus | creticus subsp. creticus | Leaf Trichomes | labda-13(E)-ene-8α,15-diol | 3.80% of total labdane-related diterpenoids | [5] |

| Cistaceae | Cistus | creticus subsp. eriocephalus | Leaves | labd-13(E)-ene,-8alpha,15-diol | Not Quantified | [6] |

| Selaginellaceae | Selaginella | moellendorffii | Whole Plant | labda-7,13E-dien-15-ol | Not Quantified | [7] |

Note: Quantitative data for this compound is currently limited in the scientific literature. The table includes data for a closely related isomer in Selaginella moellendorffii to provide a broader context of labdane diol distribution.

Experimental Protocols

The isolation and purification of this compound from plant material typically involve solvent extraction followed by chromatographic separation. The following protocols are synthesized from methodologies reported in the literature for labdane diterpenes from Cistus species.

Extraction of Labdane Diterpenes from Cistus Leaves

This protocol outlines a general procedure for the extraction of labdane diterpenes from the leaves of Cistus species.

Materials:

-

Fresh or dried leaves of Cistus creticus

-

n-Hexane

-

Methanol

-

Rotary evaporator

-

Grinder or mortar and pestle

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Sample Preparation: Air-dry the fresh leaves in the dark at room temperature. Once dried, grind the leaves into a fine powder using a grinder or mortar and pestle.

-

Extraction: Macerate the powdered leaf material (e.g., 100 g) with n-hexane (e.g., 500 mL) at room temperature for 24-48 hours with occasional stirring.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.

-

Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Purification of this compound using Column Chromatography and HPLC

This protocol describes the purification of the target compound from the crude extract.

Materials:

-

Crude n-hexane extract

-

Silica gel for column chromatography (e.g., 70-230 mesh)

-

Solvents for column chromatography (e.g., gradients of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Fractions collector

-

NMR and MS instruments for structural elucidation

Procedure:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in n-hexane.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-